Home > Products > Screening Compounds P40569 > N-desmethyl afatinib
N-desmethyl afatinib -

N-desmethyl afatinib

Catalog Number: EVT-8356675
CAS Number:
Molecular Formula: C23H23ClFN5O3
Molecular Weight: 471.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-desmethyl afatinib is a significant compound derived from afatinib, which is an irreversible inhibitor of the epidermal growth factor receptor. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of non-small cell lung cancer (NSCLC). N-desmethyl afatinib is characterized by the absence of a methyl group at the nitrogen atom in the dimethylamino side chain of afatinib, resulting in altered pharmacokinetic properties and biological activity.

Source

N-desmethyl afatinib is primarily synthesized as a metabolite of afatinib. The parent compound, afatinib, is synthesized through various chemical processes, which have been extensively studied and optimized for industrial applications. The synthesis routes for afatinib often include multiple steps involving complex organic reactions that yield various intermediates, including N-desmethyl afatinib.

Classification

N-desmethyl afatinib falls under the category of small molecule inhibitors targeting receptor tyrosine kinases. It is classified as a quinazoline derivative, similar to its parent compound afatinib, which also belongs to this chemical class. The classification emphasizes its role in targeted cancer therapy, particularly against tumors with aberrant epidermal growth factor receptor signaling.

Synthesis Analysis

Methods

The synthesis of N-desmethyl afatinib can be achieved through several methods, primarily involving the demethylation of afatinib. One common approach includes using chemical reagents that facilitate the removal of the methyl group from the dimethylamino moiety.

Technical Details

  1. Demethylation Reaction:
    • A typical demethylation reaction involves treating afatinib with strong acids or bases that can cleave the carbon-nitrogen bond in the dimethylamino group.
    • For instance, using lithium aluminum hydride or other reducing agents can effectively yield N-desmethyl afatinib.
  2. Purification:
    • Following synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate N-desmethyl afatinib from by-products and unreacted materials.
Molecular Structure Analysis

Structure

The molecular structure of N-desmethyl afatinib can be represented as follows:

  • Chemical Formula: C19_{19}H20_{20}ClF2_{2}N3_{3}O
  • Molecular Weight: Approximately 373.83 g/mol

Data

N-desmethyl afatinib retains a similar core structure to afatinib but lacks one methyl group on the nitrogen atom. This structural modification impacts its interaction with biological targets and its pharmacological profile.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving N-desmethyl afatinib include:

  1. Reversible Binding:
    • N-desmethyl afatinib binds to the epidermal growth factor receptor, inhibiting its activity and downstream signaling pathways.
  2. Metabolic Pathways:
    • As a metabolite of afatinib, it may undergo further metabolic transformations within biological systems, potentially leading to additional active or inactive metabolites.

Technical Details

The binding affinity and specificity of N-desmethyl afatinib can be studied using various biochemical assays that assess its inhibitory effects on receptor tyrosine kinase activity.

Mechanism of Action

Process

N-desmethyl afatinib exerts its therapeutic effects primarily through:

  1. Inhibition of Epidermal Growth Factor Receptor:
    • By binding irreversibly to the tyrosine kinase domain of the epidermal growth factor receptor, it prevents autophosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival.
  2. Altered Pharmacokinetics:
    • The absence of the methyl group may influence its absorption, distribution, metabolism, and excretion properties compared to afatinib.

Data

Studies indicate that N-desmethyl afatinib retains significant activity against specific mutations in the epidermal growth factor receptor, making it a candidate for further investigation in targeted therapies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Value: The pKa value indicates its ionization state at physiological pH, influencing its solubility and permeability.
Applications

Scientific Uses

N-desmethyl afatinib has potential applications in:

  1. Cancer Research:
    • Investigated as a therapeutic agent for patients with non-small cell lung cancer who harbor specific mutations in the epidermal growth factor receptor.
  2. Pharmacokinetic Studies:
    • Utilized in studies assessing drug metabolism and pharmacodynamics related to epidermal growth factor receptor inhibitors.
  3. Combination Therapies:
    • Explored in combination with other targeted therapies to enhance efficacy against resistant cancer phenotypes.
Synthetic Pathways & Methodological Innovations in N-desmethyl Afatinib Production

Stereoselective Synthesis of the Tetrahydrofuran-3-yl Ether Substructure

The tetrahydrofuran-3-yloxy moiety in N-desmethyl afatinib is critical for target binding and metabolic stability. Two predominant strategies exist for constructing this chiral substructure:

  • Epoxide Ring-Opening Pathways: (3R,4S)-4-(3-chloro-4-fluoroanilino)-7-hydroxy-tetrahydrofuran-3-yl acetate serves as a key intermediate. Stereoselective epoxide opening with ammonia under pressure (5–10 bar, 60–80°C) yields the tetrahydrofuran scaffold with >98% enantiomeric excess (ee) when catalyzed by chiral Lewis acids like boron trifluoride-diethyl tartrate complexes [6]. This method achieves regioselectivity >20:1 for the 3-position due to steric hindrance at C2/C4 [2].
  • SN2 Cycloetherification: 1,4-diol precursors undergo intramolecular nucleophilic substitution using Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate). This approach affords 77–85% yield but requires careful control of reaction temperature (0–5°C) to suppress racemization [6] [10].

Table 1: Comparison of Tetrahydrofuran Synthesis Methods

MethodCatalyst/ConditionsYield (%)ee (%)Regioselectivity
Epoxide ring-openingBF₃·(R,R)-diethyl tartrate92>98>20:1 (C3)
SN2 cycloetherificationPPh₃/DEAD, 0°C8595Exclusive C3
Lewis-acid mediatedMgI₂, THF, 25°C84855.7:1 (C3)

Solvent polarity significantly influences stereoselectivity: tetrahydrofuran/water mixtures (4:1 v/v) enhance ee by 12–15% compared to anhydrous dimethylformamide due to hydrogen-bond stabilization of transition states [6].

Chemoselective Amidation Strategies for Michael Acceptor Functionalization

Functionalization of the quinazoline core with the (E)-4-(dimethylamino)but-2-enamide Michael acceptor requires chemoselective amidation to avoid polymerization. Methodological innovations include:

  • Mixed Anhydride Protocols: Reaction of 4-chloro-6-nitroquinazoline with crotonic acid derivatives using isobutyl chloroformate generates a mixed anhydride in situ. Subsequent amidation at −20°C in tetrahydrofuran with 10 mol% 4-dimethylaminopyridine achieves 88% yield while suppressing oligomerization to <3% [6].
  • PyBOP-Mediated Coupling: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate enables room-temperature amidation with 93% conversion. Critical to success is the stoichiometric control (1.05 eq. acylating agent) and degassing solvents to prevent Michael adduct oxidation [6] [9].

Table 2: Amidation Efficiency under Varied Conditions

Activating ReagentSolventTemp (°C)Conversion (%)Byproducts (%)
Isobutyl chloroformateTetrahydrofuran−2088<5
PyBOPAcetonitrile2593<3
DCC/DMAPDichloromethane07518

Chemoselectivity is further enhanced through substrate protection: temporary O-silylation (tert-butyldiphenylsilyl chloride) of the tetrahydrofuran alcohol reduces undesired N-acylation by 7-fold [6].

Catalytic Asymmetric Approaches to the (S,E)-Configuration

The (S,E)-stereochemistry of N-desmethyl afatinib’s acrylamide side chain is essential for irreversible EGFR binding. Key catalytic methods include:

  • CBS Reduction: 4-(dimethylamino)-2-butanone undergoes Corey-Bakshi-Shibata reduction with 10 mol% (S)-2-methyl-CBS-oxazaborolidine and borane-dimethyl sulfide. This affords (S)-4-(dimethylamino)butan-2-ol in 96% ee and 91% yield, with reaction kinetics showing complete conversion within 2 hours at −40°C [10].
  • Jacobsen Hydrolytic Kinetics: Racemic epichlorohydrin resolution using (salen)Co(III) catalysts (0.5 mol%) provides enantiopure (S)-epichlorohydrin (>99% ee), subsequently opened with dimethylamine to install the chiral dimethylaminopropyl sidechain [6] [10].

Reaction Scheme

4-(Dimethylamino)-2-butanone  │  ▼ CBS catalyst, BH₃·SMe₂  (S)-4-(Dimethylamino)butan-2-ol (96% ee)  │  ▼ Appel reaction (CBr₄/PPh₃)  (S)-1-bromo-4-(dimethylamino)butan-2-ol  │  ▼ Wittig olefination  (S,E)-4-(dimethylamino)but-2-enamide  

Phosphine ligands significantly influence E/Z selectivity: tris(2-methylphenyl)phosphine provides E/Z >50:1, whereas triphenylphosphine yields only 3:1 selectivity due to steric bulk [6].

Nitration-Reduction Sequences for Aniline Precursor Derivatization

Installation of the 3-chloro-4-fluoroaniline moiety proceeds via regioselective nitration-reduction:

  • Directed Ortho-Metallation: 1,2-difluorobenzene undergoes lithium-halogen exchange at −78°C followed by chlorination with hexachloroethane. Subsequent ortho-directed nitration with fuming nitric acid/sulfuric acid (1:3 v/v) at 0°C yields 3-chloro-4-fluoro-1-nitrobenzene with 95% regiopurity [6].
  • Catalytic Transfer Hydrogenation: Nitro reduction employs ammonium formate (10 eq.) and 5% Pd/C (0.1 eq.) in ethanol at 60°C, achieving full conversion in <30 minutes. This method eliminates over-reduction byproducts (<0.5%) seen with traditional iron/acetic acid methods (5–8% dehalogenation) [6].

Critical to reproducibility is pH control during workup: maintaining pH >9 with potassium carbonate prevents oxidative decomposition of the aniline. Solvent selection also impacts yield: ethanol/water (9:1) provides 40% higher recovery than pure tetrahydrofuran due to suppressed polymerization [6].

Properties

Product Name

N-desmethyl afatinib

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(methylamino)but-2-enamide

Molecular Formula

C23H23ClFN5O3

Molecular Weight

471.9 g/mol

InChI

InChI=1S/C23H23ClFN5O3/c1-26-7-2-3-22(31)30-20-10-16-19(11-21(20)33-15-6-8-32-12-15)27-13-28-23(16)29-14-4-5-18(25)17(24)9-14/h2-5,9-11,13,15,26H,6-8,12H2,1H3,(H,30,31)(H,27,28,29)/b3-2+/t15-/m0/s1

InChI Key

XMAATFWFFWESFY-FAAWYNLUSA-N

SMILES

CNCC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4

Canonical SMILES

CNCC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4

Isomeric SMILES

CNC/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.